
3-Amino-3-(pyrimidin-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(pyrimidin-4-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O It features a pyrimidine ring attached to a propanol chain with an amino group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyrimidin-4-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 4,5-dichloro-6-ethylpyrimidine with 3-aminopropanol in the presence of potassium carbonate and N,N-dimethylformamide . The reaction conditions usually require heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(pyrimidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinyl ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(pyrimidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(pyrimidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyrimidin-4-yl)propan-1-ol: Similar structure but lacks the amino group.
3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a pyrimidine ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Features an indole ring instead of a pyrimidine ring.
Uniqueness
3-Amino-3-(pyrimidin-4-yl)propan-1-ol is unique due to the presence of both an amino group and a pyrimidine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-amino-3-pyrimidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-6(2-4-11)7-1-3-9-5-10-7/h1,3,5-6,11H,2,4,8H2 |
Clave InChI |
MZCLBRRZAQHCRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


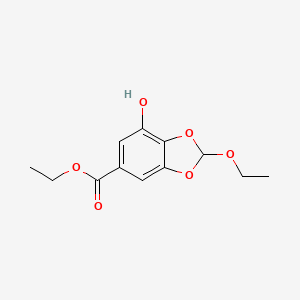



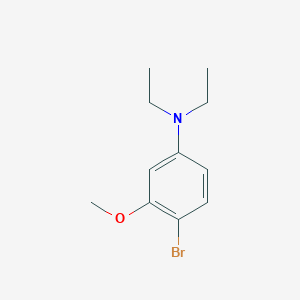
![2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13586593.png)
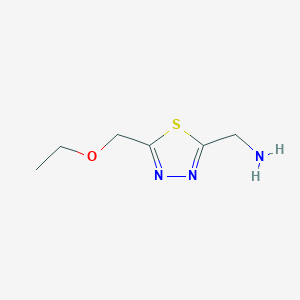
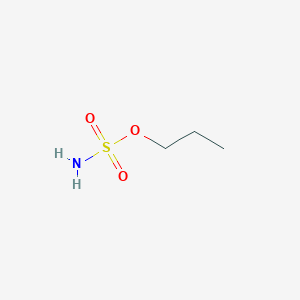
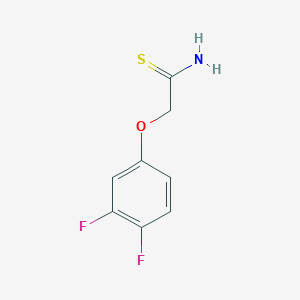
![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
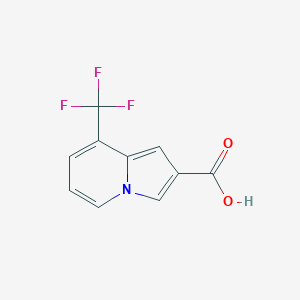
![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
